molecular formula C7H6N3Na B1139555 Sodium 4-tolyltriazole CAS No. 64665-57-2

Sodium 4-tolyltriazole

Cat. No. B1139555
CAS RN: 64665-57-2
M. Wt: 155.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Sodium 4-tolyltriazole and related compounds involves various chemical strategies to achieve the desired molecular structure. For example, the preparation of sodium salts like sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate demonstrates the complexity and specificity of synthesizing sodium-based compounds for specific applications, including battery technologies (Plewa-Marczewska et al., 2014).

Molecular Structure Analysis

The molecular structure of Sodium 4-tolyltriazole and related compounds is characterized using techniques like Raman spectroscopy, nuclear magnetic resonance (NMR), X-ray diffraction, thermogravimetry (TGA), and differential scanning calorimetry (DSC). These methods confirm the structure and stability of sodium salts and their coordination polymeric structures, as seen in the sodium salts of various organic acids, which show unique polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions (Smith, 2013).

Chemical Reactions and Properties

Sodium 4-tolyltriazole undergoes various chemical reactions that highlight its reactivity and interaction with other compounds. For instance, the hydridotris(thioxotriazolyl)borate ligand exhibits ambidentate character, forming complexes with sodium that illustrate the versatility of sodium in forming chemical bonds (Bailey et al., 2001).

Physical Properties Analysis

The physical properties of Sodium 4-tolyltriazole, such as solubility, density, and melting point, are crucial for its application in various industrial processes. These properties are determined through rigorous testing and analysis, providing a comprehensive understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability, and corrosion inhibition capacity, are of paramount importance. Research on compounds like sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate provides insight into the coordination abilities of heterocyclic anions towards sodium cations, offering a basis for developing models of poly(ethylene oxide) electrolytes and liquid systems for sodium ion battery electrolytes (Dranka et al., 2017).

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: Tolyltriazole (TTA) has been identified as an effective copper corrosion inhibitor in cooling systems using treated municipal effluent as makeup water .
  • Methods of Application: TTA depletion in solution was assessed using batch reactor experiments in the presence of varying concentrations of free chlorine and copper metal in synthetic cooling water simulating treated municipal wastewater . The enhancement of copper metal corrosion in the presence of TTA and increasing concentration of free chlorine were assessed using electrochemical potentiodynamic polarization experiments .
  • Results: Increasing free chlorine concentration resulted in more depletion of TTA from solution in the presence of copper metal, which may be due to more adsorption of TTA on to the cuprous oxide surface formed with enhanced corrosion of copper metal and to the formation of insoluble copper–TTA complex with the released copper ions in solution .

2. Biodegradation

  • Application Summary: The aerobic biodegradation potential of benzotriazole (BTri), 4-, and 5-tolyltriazole (4-TTri, 5-TTri) by activated sludge communities (ASC), taken from three wastewater treatment plants (WWTP) is evaluated .
  • Methods of Application: In small-scale setups (500 mL), 5-TTri (31.2 mg/L) and BTri (34.0 mg/L) were eliminated under aerobic conditions . In the larger-scale setups (10 L), after 4 days, 96% 5-TTri (0.5 mg/L) was already removed while BTri (1.0 mg/L) was eliminated after 7 days .
  • Results: Biodegradation was fastest for 5-TTri, while BTri biodegradation was affected by concentration: BTri was readily biodegraded at low concentrations while biodegradation at high concentrations was significantly slower and 4-TTri was not removed at all .

Safety And Hazards

Sodium 4-tolyltriazole is a severe eye irritant. It causes somnolence and gastritis in oral lethal-dose studies of rats . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

sodium;4-methylbenzotriazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERYFLJRPUSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)[N-]N=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission]
Record name 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium tolyltriazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium 4-tolyltriazole

CAS RN

63394-06-9, 64665-57-2
Record name Sodium 4-tolyltriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4(or 5)-methyl-1H-benzotriazolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-TOLYLTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.